3-Heptanone, 2-methyl-1-phenyl-, (2S)-
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Overview
Description
3-Heptanone, 2-methyl-1-phenyl-, (2S)- is an organic compound with the molecular formula C14H20O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 2-methyl-1-phenyl-, (2S)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-methyl-3-heptanone. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 3-Heptanone, 2-methyl-1-phenyl-, (2S)- often involves the catalytic hydrogenation of 2-methyl-3-heptanone in the presence of a palladium or platinum catalyst. This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 2-methyl-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
3-Heptanone, 2-methyl-1-phenyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Heptanone, 2-methyl-1-phenyl-, (2S)- involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptanone
- 3-Heptanone
- 2-Methyl-3-heptanone
Uniqueness
3-Heptanone, 2-methyl-1-phenyl-, (2S)- is unique due to its chiral nature and the presence of both a phenyl group and a methyl group on the heptanone backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
377092-82-5 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(2S)-2-methyl-1-phenylheptan-3-one |
InChI |
InChI=1S/C14H20O/c1-3-4-10-14(15)12(2)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
YPJPZJXXBCPBIV-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCC(=O)[C@@H](C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=O)C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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